Irbesartan N--D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Irbesartan N–D-Glucuronide: is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body .

Mechanism of Action

Target of Action

Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .

Mode of Action

Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .

Pharmacokinetics

Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .

Result of Action

The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .

Action Environment

The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.

Biochemical Analysis

Biochemical Properties

Irbesartan N–D-Glucuronide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Irbesartan N–D-Glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan N–D-Glucuronide involves the glucuronidation of Irbesartan. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Irbesartan .

Industrial Production Methods: Industrial production of Irbesartan N–D-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Irbesartan N–D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s water solubility, facilitating its excretion via urine .

Common Reagents and Conditions:

Reagents: Uridine diphosphate glucuronic acid (UDPGA), UGT enzymes.

Conditions: Optimal pH (usually around 7.4), temperature (37°C), and enzyme concentration.

Major Products: The major product of this reaction is Irbesartan N–D-Glucuronide itself, which is more water-soluble than its parent compound, Irbesartan .

Scientific Research Applications

Chemistry: Irbesartan N–D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Irbesartan and to develop analytical methods for its detection and quantification .

Biology: In biological research, this compound is used to investigate the metabolic pathways of Irbesartan and to understand the role of glucuronidation in drug metabolism .

Medicine: In medical research, Irbesartan N–D-Glucuronide is studied to evaluate the pharmacokinetics and pharmacodynamics of Irbesartan, particularly its excretion and elimination profiles .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Irbesartan formulations .

Comparison with Similar Compounds

- Losartan N–D-Glucuronide

- Valsartan N–D-Glucuronide

- Candesartan N–D-Glucuronide

- Telmisartan N–D-Glucuronide

Comparison: Irbesartan N–D-Glucuronide is unique in its specific interaction with UGT1A3, which distinguishes it from other similar compounds. Additionally, Irbesartan has a higher oral bioavailability and a longer elimination half-life compared to other angiotensin II receptor antagonists .

Properties

CAS No. |

160205-58-3 |

|---|---|

Molecular Formula |

C31H36N6O7 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |

InChI Key |

FVBDVTHTYLLSQE-NLMMERCGSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Isomeric SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Appearance |

White to Off-White Solid |

melting_point |

>144°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

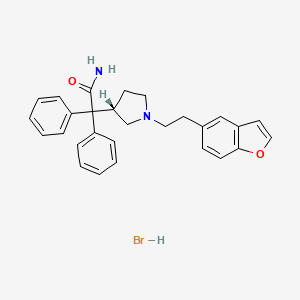

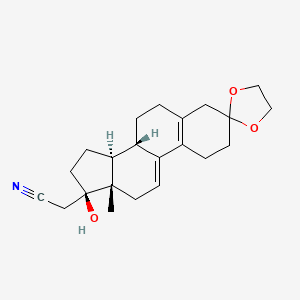

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)